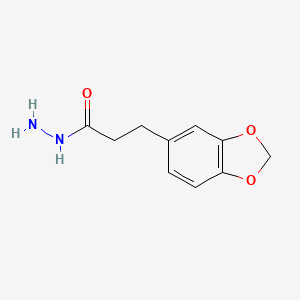

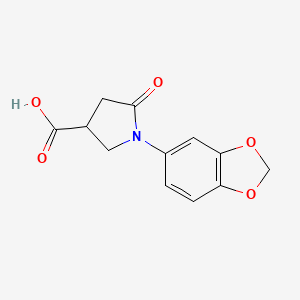

1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the formation of carboxylic acids and their derivatives. For example, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues was achieved from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes . Similarly, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared by a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid . These methods could potentially be adapted for the synthesis of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid.

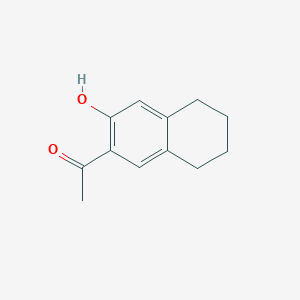

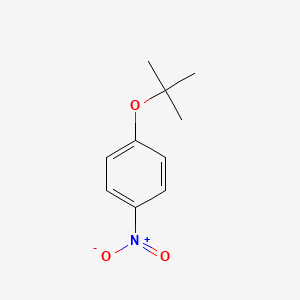

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been characterized using various spectroscopic techniques. For instance, the resolution of racemic 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid was achieved, and the crystal structure was determined by X-ray crystallography . This suggests that similar techniques could be used to elucidate the molecular structure of this compound.

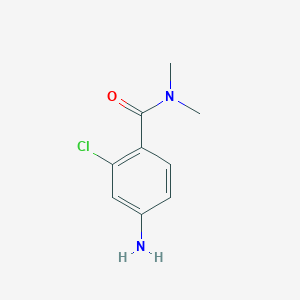

Chemical Reactions Analysis

The chemical reactivity of carboxylic acid derivatives is well-documented. For example, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been studied, leading to the formation of carboxamides and imidazo[4,5-b]pyridine derivatives . These findings indicate that this compound could also undergo various functionalization reactions, potentially leading to pharmacologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives are influenced by their functional groups. For instance, the antiallergic activity of synthesized carboxylic acids was found to be affected by substituents at specific positions on the molecule . The photophysical properties of lanthanide-based coordination polymers assembled from aromatic carboxylic acids were also investigated, revealing interesting luminescence efficiencies . These studies suggest that the physical and chemical properties of this compound would be worth investigating, particularly in terms of its potential biological activities and photophysical properties.

Applications De Recherche Scientifique

Antioxidant Activity

Research has shown that derivatives of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid possess significant antioxidant properties. For instance, a study synthesized various derivatives containing different substituents and found some to be potent antioxidants. Notably, certain compounds exhibited antioxidant activity higher than that of ascorbic acid, a well-known antioxidant (Tumosienė et al., 2019).

Antibacterial Properties

Another important application is in the field of antibacterial research. Hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic acid, which include the 1-(1,3-Benzodioxol-5-yl) moiety, have been synthesized and shown to possess antibacterial properties. This indicates the potential of these compounds in developing new antibacterial agents (Kostenko et al., 2015).

Photophysical Properties

Research has also delved into the photophysical properties of certain derivatives. A study involving lanthanide-based coordination polymers assembled from derivatives of this acid revealed interesting photophysical characteristics, suggesting applications in areas like materials science (Sivakumar et al., 2011).

Dye Adsorption

A novel metal-organic framework (MOF) incorporating a derivative of this compound demonstrated significant dye adsorption properties. This suggests potential applications in environmental remediation, particularly in the removal of dyes from aqueous solutions (Zhao et al., 2020).

Corrosion Inhibition

Derivatives of 1-(1,3-Benzodioxol-5-yl) have been explored as corrosion inhibitors on iron surfaces. This research points to potential applications in industrial processes where corrosion prevention is crucial (Belghiti et al., 2018).

Mécanisme D'action

Target of Action

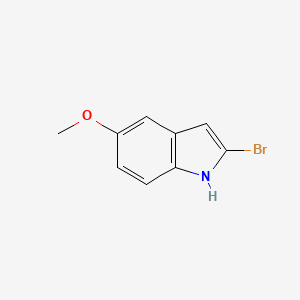

Related compounds such as 1-benzo [1,3]dioxol-5-yl-indoles have shown anticancer activity against various cancer cell lines .

Mode of Action

Similar compounds have been found to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-11-3-7(12(15)16)5-13(11)8-1-2-9-10(4-8)18-6-17-9/h1-2,4,7H,3,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSWABALJXFXDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437577 |

Source

|

| Record name | 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133748-06-8 |

Source

|

| Record name | 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.